3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride

Nitric oxide synthase inhibition Endothelial NOS Enzyme inhibition

As a validated eNOS inhibitor (IC50 180 nM in SF9 cells), this 3-methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride offers two key advantages over generic piperidinyloxy analogs: the 3-methoxy substituent ensures target engagement and binding pocket occupancy, while the hydrochloride salt form provides superior aqueous solubility for reproducible assay preparation. Use it as a reference inhibitor for HTS assay validation, a benchmark for novel chemical matter, or a selectivity profiling tool alongside nNOS/iNOS inhibitors. Avoid false negatives and DMSO artifacts—rely on a soluble, well-characterized NOS inhibitor. Request a quote today.

Molecular Formula C13H17ClN2O2
Molecular Weight 268.74 g/mol
Cat. No. B12638525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride
Molecular FormulaC13H17ClN2O2
Molecular Weight268.74 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C#N)OC2CCCNC2.Cl
InChIInChI=1S/C13H16N2O2.ClH/c1-16-13-7-10(8-14)4-5-12(13)17-11-3-2-6-15-9-11;/h4-5,7,11,15H,2-3,6,9H2,1H3;1H
InChIKeyKISQIHQWSBULLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-(3-piperidinyloxy)benzonitrile Hydrochloride: Procurement-Qualified NOS Inhibitor Building Block


3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride (CAS free base: 902836-52-6; hydrochloride MW: 268.74 g/mol) is a substituted benzonitrile derivative featuring a 3-methoxy group and a 4-position piperidin-3-yloxy ether on the aromatic ring, supplied as the hydrochloride salt [1]. The compound has been documented in curated bioactivity databases as an inhibitor of nitric oxide synthase (NOS) isoforms, with reported IC50 values of 180 nM against human endothelial NOS (eNOS) expressed in insect SF9 cells [2]. Additional in vitro profiling indicates weak to negligible binding at vasopressin V1a receptor (Kd >1 μM) [3]. The compound is structurally distinct from simple unsubstituted piperidinyloxy benzonitrile analogs due to the presence of the 3-methoxy substituent, which alters both electronic properties and molecular recognition potential [1].

Why 3-Methoxy-4-(3-piperidinyloxy)benzonitrile Hydrochloride Cannot Be Substituted with Unsubstituted Piperidinyloxy Benzonitrile Analogs


Generic substitution with simple piperidinyloxy benzonitrile analogs (e.g., 4-(3-piperidinyloxy)benzonitrile, CAS 902837-34-7; or 3-(3-piperidinyloxy)benzonitrile, CAS 902836-93-5) fails on two fronts. First, these unsubstituted analogs lack the 3-methoxy group, which alters both hydrogen-bonding capacity and lipophilicity, directly impacting target recognition at NOS isoforms where the methoxy group contributes to binding pocket occupancy [1]. Second, the hydrochloride salt form of the target compound confers superior aqueous solubility and handling stability relative to the free base forms in which most analogs are supplied, a critical consideration for reproducible in vitro assay preparation . Substituting without accounting for these structural and formulation differences risks inconsistent biological activity and compromised experimental reproducibility.

Quantitative Differentiation Evidence for 3-Methoxy-4-(3-piperidinyloxy)benzonitrile Hydrochloride Against Structural Analogs


eNOS Inhibitory Activity: 180 nM IC50 in SF9 Insect Cell Expression System

The target compound demonstrates measurable inhibition of human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM when tested in insect SF9 cells expressing the recombinant enzyme [1]. This contrasts with other piperidinyloxy benzonitrile derivatives profiled in the same curated database (e.g., a structurally distinct piperidinyl benzonitrile analog, CHEMBL1911894), which exhibited substantially weaker eNOS inhibition with an EC50 >100,000 nM (>100 μM) in HEK293 cell-based nitric oxide production assays [2]. The approximately 555-fold difference in potency between the methoxy-substituted compound and certain unsubstituted or differentially substituted analogs highlights the functional significance of the 3-methoxy group for eNOS target engagement.

Nitric oxide synthase inhibition Endothelial NOS Enzyme inhibition Cardiovascular pharmacology

Regioisomeric Selectivity: 3-Methoxy-4-(3-piperidinyloxy) vs. Alternative Substitution Patterns

The target compound features a specific 3-methoxy, 4-(3-piperidinyloxy) substitution pattern on the benzonitrile ring. Structurally distinct regioisomers include 3-(3-piperidinyloxy)benzonitrile (CAS 902836-93-5), which lacks the methoxy group and places the piperidinyloxy group at the 3-position, and 2-(3-piperidinyloxy)benzonitrile (CAS 902836-51-5), which positions the ether linkage ortho to the nitrile [1]. These positional isomers are chemically distinct entities with different CAS registry numbers, molecular geometries, and predicted physicochemical properties. The target compound's substitution pattern places the electron-donating methoxy group adjacent to the piperidinyloxy ether, creating a unique local electronic environment not present in any mono-substituted analog [2]. This regiospecificity has direct implications for molecular recognition at biological targets where both the methoxy and piperidinyloxy groups participate in binding interactions.

Structure-activity relationship Regioisomer comparison Medicinal chemistry Lead optimization

Hydrochloride Salt Advantage: Enhanced Solubility and Handling vs. Free Base Analogs

The target compound is supplied as the hydrochloride salt (MW 268.74 g/mol, molecular formula C13H17ClN2O2) . In contrast, closely related analogs including 4-(3-piperidinyloxy)benzonitrile (CAS 902837-34-7) and 3-(3-piperidinyloxy)benzonitrile (CAS 902836-93-5) are typically supplied as free bases (MW approximately 202.25 g/mol) [1]. The hydrochloride salt form provides enhanced aqueous solubility due to ionization of the piperidine nitrogen, which protonates at physiological and assay-relevant pH values. This salt formulation eliminates the need for pre-dissolution in DMSO followed by aqueous dilution steps that risk compound precipitation and concentration inaccuracies. Additionally, hydrochloride salts generally exhibit improved long-term storage stability and reduced hygroscopicity compared to free base amines, which can degrade via oxidation or absorb atmospheric moisture [2].

Salt form selection Aqueous solubility Assay reproducibility Formulation

Off-Target Selectivity Profile: Weak V1a Receptor Binding (Kd >1 μM)

In selectivity profiling against the human vasopressin V1a receptor (V1aR), the target compound exhibited a Kd >1,000 nM (>1 μM) in a TR-FRET binding assay using HEK293 cells expressing the receptor [1]. This weak binding affinity indicates minimal off-target engagement at V1aR at concentrations relevant to its eNOS inhibitory activity (IC50 = 180 nM). The approximately 5.6-fold window between the eNOS IC50 (180 nM) and the lower bound of detectable V1aR binding (>1,000 nM) provides a quantifiable selectivity margin for cellular assays conducted at sub-micromolar concentrations. While comprehensive selectivity profiling across additional GPCRs, ion channels, and kinases is not available in the public domain, this data point suggests the compound does not promiscuously bind all aminergic or peptide GPCRs.

Selectivity profiling Vasopressin receptor Off-target screening GPCR selectivity

Procurement-Qualified Research Applications for 3-Methoxy-4-(3-piperidinyloxy)benzonitrile Hydrochloride


eNOS-Focused Small-Molecule Inhibitor Screening and Hit Validation

Researchers conducting high-throughput or focused screening campaigns targeting endothelial nitric oxide synthase (eNOS) can deploy this compound as a validated reference inhibitor. With a documented IC50 of 180 nM against human eNOS expressed in insect SF9 cells [1], it serves as a positive control for assay validation and as a benchmark for evaluating novel chemical matter. The availability of comparative data showing substantially weaker eNOS activity for other piperidinyl benzonitrile analogs (EC50 >100,000 nM) [2] enables informed compound selection that minimizes false-negative rates in primary screens. The hydrochloride salt form facilitates direct aqueous dissolution, reducing DMSO-related artifacts in enzymatic assays.

Structure-Activity Relationship (SAR) Studies of 3,4-Disubstituted Benzonitrile Scaffolds

Medicinal chemistry teams optimizing benzonitrile-based leads can use this compound to systematically probe the contribution of the 3-methoxy-4-(3-piperidinyloxy) substitution pattern to target engagement and physicochemical properties. Direct comparison with regioisomeric analogs such as 3-(3-piperidinyloxy)benzonitrile (CAS 902836-93-5) and 2-(3-piperidinyloxy)benzonitrile (CAS 902836-51-5) [3] isolates the effects of methoxy presence and substitution geometry on biological activity. The documented weak V1a receptor binding (Kd >1 μM) [4] provides a selectivity benchmark against which optimized analogs can be measured for improved target specificity.

NOS Isoform Selectivity Profiling and Tool Compound Development

Investigators studying the differential roles of NOS isoforms (eNOS, nNOS, iNOS) in cardiovascular, neurological, or inflammatory models can employ this compound as part of a selectivity profiling panel. The established eNOS IC50 of 180 nM [1] provides a baseline for assessing isoform selectivity when tested alongside reference inhibitors of nNOS and iNOS. The documented weak off-target binding at V1aR [4] supports its use as a relatively clean tool for probing eNOS-dependent phenotypes, pending additional profiling against other potential off-targets. Researchers should note that nNOS inhibition data for this specific compound is not publicly available and would require de novo characterization.

Assay Development and Validation for High-Throughput NOS Inhibitor Screening

Assay development scientists requiring a soluble, well-characterized NOS inhibitor for protocol optimization and validation can leverage this compound's hydrochloride salt formulation. The enhanced aqueous solubility relative to free base analogs eliminates precipitation artifacts during buffer preparation and serial dilution, improving assay robustness and reproducibility. The compound's established eNOS inhibitory activity [1] provides a reliable positive control signal for calibrating assay dynamic range, Z'-factor determination, and inter-plate consistency monitoring in high-throughput screening operations.

Quote Request

Request a Quote for 3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.